molecular formula C9H21N B6593488 Neopentyl, t-butyl amine CAS No. 58471-09-3

Neopentyl, t-butyl amine

Cat. No.: B6593488
CAS No.: 58471-09-3
M. Wt: 143.27 g/mol
InChI Key: JPTZOFZNRFPMPG-UHFFFAOYSA-N
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Description

Neopentyl, t-butyl amine is an organic compound with the molecular formula C₉H₂₁N. It is characterized by the presence of a neopentyl group and a t-butyl group attached to an amine functional group. This compound is known for its unique structural features, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Neopentyl, t-butyl amine can be synthesized through various methods. One common approach involves the reaction of neopentyl chloride with t-butyl amine in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic substitution of the chloride group by the amine group.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Neopentyl, t-butyl amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products:

    Oxidation: Amine oxides.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Neopentyl, t-butyl amine finds applications in several scientific research fields:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    Neopentyl amine: Lacks the t-butyl group, resulting in different steric and electronic properties.

    t-Butyl amine: Lacks the neopentyl group, leading to variations in reactivity and applications.

    Isopropyl amine: Has a different alkyl group, affecting its chemical behavior and uses.

Uniqueness: Neopentyl, t-butyl amine is unique due to the combination of the neopentyl and t-butyl groups, which confer distinct steric and electronic characteristics. These features make it valuable in specific synthetic and research applications where such properties are advantageous.

Properties

IUPAC Name

N-tert-butyl-2,2-dimethylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N/c1-8(2,3)7-10-9(4,5)6/h10H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTZOFZNRFPMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30207166
Record name Neopentyl, t-butyl amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30207166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58471-09-3
Record name Neopentyl, t-butyl amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058471093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neopentyl, t-butyl amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30207166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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